C27 17A-Hopane (Tm)
Description
C27 17α-Hopane (Tm), chemically designated as 5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene (C₂₇H₄₆, molecular weight 370.70 g/mol), is a tricyclic terpenoid biomarker widely utilized in organic geochemistry . Its structure features a 17α(H) configuration (Figure 1), distinguishing it from other hopanoids. Tm is derived from bacterial membrane lipids and preserved in sedimentary rocks, making it a critical indicator of organic matter maturity and depositional environments .
Properties
IUPAC Name |
5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h19-22H,7-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYQECPNNWDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968359 | |
| Record name | 5a,5b,8,8,11a,13b-Hexamethylicosahydro-1H-cyclopenta[a]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53584-59-1 | |
| Record name | 5a,5b,8,8,11a,13b-Hexamethylicosahydro-1H-cyclopenta[a]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C27 17A-Hopane ™ typically involves the cyclization of squalene, a triterpene precursor, through a series of enzymatic or chemical reactions . The process includes:
Cyclization: Squalene undergoes cyclization to form the hopane skeleton.
Functionalization: Introduction of functional groups at specific positions on the hopane skeleton.
Industrial Production Methods
Industrial production of C27 17A-Hopane ™ is less common due to its natural abundance in geological samples. extraction from crude oils and hydrocarbon source rocks is a viable method. The process involves:
Extraction: Using organic solvents to extract hopanes from geological samples.
Fractionation: Separation of hopanes from other hydrocarbons using preparative HPLC or GC.
Purification: Further purification to isolate C27 17A-Hopane ™ in its pure form.
Chemical Reactions Analysis
Structural Characteristics and Stability
Molecular formula : C₂₇H₄₆ ( )
Key stereochemistry : 17α(H),21β(H) configuration ( ).
Tm belongs to the hopane family, characterized by a pentacyclic triterpenoid skeleton. Its stability arises from the thermodynamically favored 17α(H),21β(H) stereochemistry, which becomes dominant during thermal maturation of organic matter ( ).
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 370.7 g/mol | |
| Stability Ranking* | ab > ba > bb > aa | |
| Diagnostic Fragment | m/z 191 (GC-MS) |
*Thermodynamic stability of hopane stereoisomers ( ).
Diagenetic and Thermal Reactions
Tm forms via diagenetic alteration of bacteriohopanepolyols (BHPs) in anaerobic sedimentary environments. Key reactions include:
(a) Stereochemical Isomerization
-
bb → ba → ab pathway : Immature organic matter contains unstable 17β(H),21β(H)-hopane (bb), which converts to 17β(H),21α(H)-moretane (ba) and finally to 17α(H),21β(H)-hopane (ab, Tm) under thermal stress ( ).
-
Kinetic control : Activation energy for ab-hopane formation is ~50 kcal/mol, favoring its dominance in thermally mature samples ( ).
(b) Side-Chain Degradation
Tm is a trisnorhopane, lacking three methyl groups (C-22, C-29, C-30) compared to C₃₀ hopane. This degradation occurs via:
(a) Ts/(Ts + Tm) Ratio
-
Ts : 18α(H)-22,29,30-trisnorneohopane
-
Tm : 17α(H)-22,29,30-trisnorhopane
| Maturity Stage | Ts/(Ts + Tm) Range | Interpretation |
|---|---|---|
| Immature | <0.5 | Low thermal exposure |
| Peak Oil | 0.5–0.6 | Moderate maturity |
| Post-Mature | >0.6 | High thermal stress |
This ratio increases with thermal maturity due to preferential degradation of Tm over Ts ( ).
(b) Paleoredox Proxies
Elevated Tm concentrations correlate with euxinic (anoxic, sulfidic) depositional environments, as seen in Permian-Triassic boundary sediments ( ).
Synthetic and Rearrangement Pathways
While Tm primarily forms naturally, laboratory synthesis involves:
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Acid-catalyzed rearrangements : Treating BHPs with HCl/methanol yields Tm analogs via methyl migration and side-chain loss ( ).
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Catalytic hydrogenation : Partially saturated hopanoids undergo dehydrogenation to form aromatic derivatives under high-temperature conditions ( ).
Natural Occurrence
Tm has been identified in:
Scientific Research Applications
C27 17A-Hopane ™ has diverse applications in scientific research, including:
Geochemistry: Used as biomarkers to study the origin, maturity, and depositional environment of geological samples.
Environmental Science: Employed in oil spill analysis and remediation to trace the source of contamination.
Biochemistry: Investigated for its role in cell membrane structure and function in prokaryotes.
Petroleum Industry: Utilized in the exploration and production of crude oil.
Mechanism of Action
The mechanism of action of C27 17A-Hopane ™ involves its interaction with cell membranes in prokaryotes. It contributes to membrane stability and rigidity by integrating into the lipid bilayer . The molecular targets include membrane lipids and proteins, influencing membrane permeability and organization .
Comparison with Similar Compounds
Comparison with Structurally Similar Hopanoids
C27 18α(H)-Trisnorneohopane (Ts)
Ts shares the same carbon skeleton as Tm but differs in the 18α(H) configuration (vs. Tm’s 17α(H)) (Figure 1). This structural variation significantly impacts their thermal stability and geochemical applications:
Key Differences (Table 2):
- Ts/(Ts+Tm) Ratio : This ratio increases with thermal maturity due to the preferential preservation of Ts over Tm . For example, in the Kharir oilfields, Ts/Tm ratios range from 1.20 to 2.03 in mature oils . However, this ratio is sensitive to organic facies and clay catalysis, which can reverse trends in specific settings (e.g., coal samples) .
C27 17β(H)-Trisnorhopane (βTm)
βTm is a structural isomer of Tm with a 17β(H) configuration. It is thermally less stable than Tm and typically diminishes with increasing maturity. In coal samples from the Zhangjialiang Mine, βTm decreases from 320 to 278 µg/g tSOM as maturity progresses (0.73–0.9 %Rm), while Tm increases . This inverse relationship highlights βTm’s role as a precursor to Tm during kerogen conversion .
C30-Hopane
C30-Hopane (C₃₀H₅₂) is a pentacyclic hopane often serving as the main peak in terpane distributions (Figure 2). Unlike Tm and Ts, it is less influenced by maturity but reflects bacterial input and redox conditions . For instance, in Albertine Graben crude oils, C30-hopane dominates terpane profiles, with C31–C35 homologs showing sequential decreases .
Maturity Assessment
Q & A
Q. How to integrate Tm data into basin-scale petroleum system models?
- Workflow :
Map spatial trends in Ts/Tm ratios across reservoir compartments.
Calbrate 1D/2D basin models with kinetic parameters for hopanoid isomerization.
Use machine learning (e.g., random forest) to predict undiscovered plays based on Tm anomalies .
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